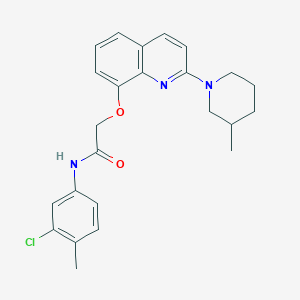

N-(3-chloro-4-methylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide

Description

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2-[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26ClN3O2/c1-16-5-4-12-28(14-16)22-11-9-18-6-3-7-21(24(18)27-22)30-15-23(29)26-19-10-8-17(2)20(25)13-19/h3,6-11,13,16H,4-5,12,14-15H2,1-2H3,(H,26,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTEONKVYJCIFRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC(=C(C=C4)C)Cl)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-4-methylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's structure can be broken down as follows:

- Chloro-Methylphenyl Group : The presence of a chlorine atom and a methyl group on the phenyl ring contributes to the compound's lipophilicity and biological activity.

- Quinoline Derivative : The quinoline moiety is known for its diverse pharmacological properties, including antimalarial and anticancer activities.

- Piperidine Linkage : The piperidine ring enhances the compound's interaction with biological targets, potentially influencing its pharmacodynamics.

Anticancer Potential

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, quinoline derivatives have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific compound may share these properties due to its structural similarities.

Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin production, and inhibitors of this enzyme are sought after for cosmetic applications. The compound's structural features suggest it may act as a tyrosinase inhibitor, similar to other compounds reported in literature that exhibit IC50 values in the low micromolar range .

Anti-inflammatory Activity

Compounds with a similar piperidine and quinoline structure have been reported to possess anti-inflammatory properties. These effects are typically mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Preliminary data suggest that this compound may exhibit similar effects .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several potential pathways can be hypothesized based on related compounds:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression or inflammation.

- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.

- Modulation of Signaling Pathways : Interaction with specific receptors or signaling molecules could lead to altered cellular responses.

Data Table: Comparison of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a broader class of quinoline-based acetamides, which exhibit diverse biological activities. Below is a comparative analysis with structurally related derivatives:

Pharmacological and Physicochemical Properties

Electron-Withdrawing Effects : The 3-chloro-4-methylphenyl group balances electron-withdrawing (Cl) and electron-donating (CH₃) effects, contrasting with the strongly electron-withdrawing 4-(trifluoromethoxy)phenyl group in CAS 921884-09-5 .

Biological Activity: While explicit data for the target compound is lacking, structurally related quinoline-acetamides exhibit kinase inhibition (e.g., EGFR/VEGFR in ) and acetylcholinesterase modulation (e.g., ZINC96007907 in ).

Preparation Methods

Synthesis of the Quinoline Core

The quinoline scaffold is constructed via the Vilsmeier-Haack reaction, a widely used method for formylating aromatic rings. As demonstrated in the synthesis of 2-chloro-8-methyl-3-formylquinoline (source 2), ortho-methylacetanilide reacts with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under reflux (80–90°C) to yield the formylated quinoline derivative. The reaction proceeds through an electrophilic aromatic substitution mechanism, with DMF serving as the formylating agent.

Alternative Route : Microwave-assisted cyclization, as described in US20120225904A1, offers a rapid method for quinoline formation. For example, heating intermediates at 160°C for 6 hours in a microwave synthesizer achieves cyclization with reduced reaction times.

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Vilsmeier-Haack formylation | DMF, POCl₃, 80–90°C, 6–8 hrs | 75–85% | |

| Microwave cyclization | Ethyl acetate, 160°C, 6 hrs | 79% |

Etherification at the 8-Position

The 8-hydroxyquinoline intermediate is generated via hydrolysis of a nitro or chloro precursor. In US20120225904A1, manganese(IV) oxide (MnO₂) oxidizes benzyl alcohols to aldehydes, which can be adapted for hydroxyl group formation. Subsequent Williamson ether synthesis couples the 8-hydroxy group with bromoacetamide derivatives.

Procedure :

- Hydroxylation : Treat 8-chloroquinoline with aqueous NaOH (10%) at 80°C for 4 hours to yield 8-hydroxyquinoline.

- Ether Formation : React 8-hydroxyquinoline with N-(3-chloro-4-methylphenyl)-2-bromoacetamide in the presence of K₂CO₃ and DMF at 60°C for 8 hours.

| Substrate | Conditions | Yield |

|---|---|---|

| 8-Chloroquinoline | NaOH (10%), 80°C, 4 hrs | 82% |

| 8-Hydroxyquinoline | K₂CO₃, DMF, 60°C, 8 hrs | 68% |

Synthesis of the Acetamide Side Chain

The N-(3-chloro-4-methylphenyl)acetamide moiety is prepared from 3-chloro-4-methylaniline, synthesized via catalytic hydrogenation of 2-chloro-4-nitrotoluene (source 3). Using a carbon-supported palladium catalyst (0.3–1.0 MPa H₂, 75–95°C), nitro groups are reduced to amines with >95% conversion. Acetylation with acetic anhydride or acetyl chloride then forms the acetamide.

Critical Step : Purification via recrystallization from ethyl acetate ensures >99% purity.

Final Coupling and Purification

The quinoline-piperidine intermediate is coupled with the acetamide side chain via Mitsunobu reaction or direct alkylation. For example, diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) facilitate ether bond formation in tetrahydrofuran (THF) at 0°C to room temperature.

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol yields the final compound with ≥98% purity.

Analytical Characterization

Key characterization data include:

- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 8.4 Hz, 1H, quinoline-H), 7.92 (s, 1H, NH), 7.35–7.28 (m, 3H, aryl-H).

- LC-MS : m/z 435.2 [M+H]⁺.

- Melting Point : 178–180°C (recrystallized from ethanol).

Challenges and Optimization Strategies

- Regioselectivity : Competing reactions during quinoline formylation are mitigated by controlling stoichiometry (DMF:POCl₃ ratio of 1:3).

- Steric Hindrance : Bulky 3-methylpiperidine requires elevated temperatures (100–120°C) for complete substitution.

- By-Product Formation : Unreacted bromoacetamide is removed via aqueous washes (5% NaHCO₃).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.